Cas no 103854-64-4 (8-Methoxyquinoline-2-carbaldehyde)
8-Methoxyquinoline-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 8-Methoxyquinoline-2-carbaldehyde
- 2-Quinolinecarboxaldehyde,8-methoxy-
- 8-methoxy-2-quinolinecarbaldehyde
- 2-Quinolinecarboxaldehyde,8-methoxy
- 8-methoxy-2-quinolinecarboxaldehyde
- 8-Methoxychinolin-2-aldehyd
- 8-Methoxy-chinolin-2-carbaldehyd
- 8-methoxyquinolin-2-carbaldehyde
- 8-methoxy-quinoline-2-carbaldehyde
- 8-methoxyquinoline-2-carbaldehyde(SALTDATA: FREE)
- 8-methoxyquinoline-2-carboxaldehyde
- BB_NC-1277
- CHEMBRDG-BB 4302074
- 103854-64-4
- AMY25919
- MFCD05864557
- FT-0642545
- 8-Methoxyquinoline-2-carbaldehyde, AldrichCPR
- A800821
- EN300-108932
- AS-42379
- AKOS005622469
- SCHEMBL1915239
- AB22822
- CS-0127955
- DTXSID10364286
- WXFAZCYUMXZXBA-UHFFFAOYSA-N
- BBL010760
- DB-012348
- STK801760
-
- MDL: MFCD05864557
- Inchi: 1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3
- InChI Key: WXFAZCYUMXZXBA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=CC=C(C=O)N=C21
Computed Properties
- Exact Mass: 187.06300
- Monoisotopic Mass: 187.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2A^2
- XLogP3: 2
Experimental Properties
- Density: 1.227
- Boiling Point: 353.7 °C at 760 mmHg
- Flash Point: 167.7 °C
- Refractive Index: 1.65
- PSA: 39.19000
- LogP: 2.05590
8-Methoxyquinoline-2-carbaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Methoxyquinoline-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0046-1g |
8-Methoxy-quinoline-2-carbaldehyde |
103854-64-4 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0046-5g |
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11787.79CNY | 2021-05-07 | |
| Apollo Scientific | OR946222-250mg |
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£62.00 | 2024-07-24 | |
| Apollo Scientific | OR946222-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI989-200mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI989-50mg |
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142.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI989-1g |
8-Methoxyquinoline-2-carbaldehyde |
103854-64-4 | 95+% | 1g |
1168.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47485-1g |
8-Methoxyquinoline-2-carbaldehyde |
103854-64-4 | 95% | 1g |
¥362.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47485-250mg |
8-Methoxyquinoline-2-carbaldehyde |
103854-64-4 | 95% | 250mg |
¥133.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47485-5g |
8-Methoxyquinoline-2-carbaldehyde |
103854-64-4 | 95% | 5g |
¥1343.0 | 2023-09-05 |
8-Methoxyquinoline-2-carbaldehyde Suppliers
8-Methoxyquinoline-2-carbaldehyde Related Literature
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Sangita Das,Lakshman Patra,Partha Pratim Das,Kakali Ghoshal,Saswati Gharami,James W. Walton,Maitree Bhattacharyya,Tapan Kumar Mondal Phys. Chem. Chem. Phys. 2022 24 20941
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Saswati Gharami,Krishnendu Aich,Sangita Das,Lakshman Patra,Tapan Kumar Mondal New J. Chem. 2019 43 8627
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Yuji Mikata,Minori Kaneda,Shizuka Yonemura,Miyu Akedo,Hideo Konno,Takashi Matsuo Dalton Trans. 2022 51 17170
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Dinesh Kumar,Pooja Sharma,Shabu,Ramandeep Kaur,Maloba M. M. Lobe,Girish K. Gupta,Fidele Ntie-Kang RSC Adv. 2021 11 17936
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Dinesh Kumar,Pooja Sharma,Shabu,Ramandeep Kaur,Maloba M. M. Lobe,Girish K. Gupta,Fidele Ntie-Kang RSC Adv. 2021 11 17936
Additional information on 8-Methoxyquinoline-2-carbaldehyde
Introduction to 8-Methoxyquinoline-2-carbaldehyde (CAS No. 103854-64-4)
8-Methoxyquinoline-2-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. With the CAS number 103854-64-4, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The presence of both a methoxy group and an aldehyde functionality makes it a valuable scaffold for medicinal chemists, enabling diverse modifications and derivations that enhance its pharmacological potential.
The aldehyde group in 8-Methoxyquinoline-2-carbaldehyde is particularly noteworthy, as it provides a reactive site for condensation reactions, allowing the formation of Schiff bases, imines, and other functional derivatives. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the compound's role in modulating enzyme activity, particularly in pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy substitution on the quinoline ring further influences its electronic properties, enhancing its ability to interact with biological targets.
In recent years, 8-Methoxyquinoline-2-carbaldehyde has been investigated for its potential in drug discovery, particularly as a precursor to more complex molecules. Its quinoline core is a well-known pharmacophore found in numerous FDA-approved drugs, including those used to treat malaria and tuberculosis. The aldehyde moiety allows for further functionalization, enabling the synthesis of molecules with improved solubility and bioavailability. For instance, researchers have utilized this compound to develop novel quinoline-based protease inhibitors, which are critical in treating inflammation-related diseases.
One of the most exciting applications of 8-Methoxyquinoline-2-carbaldehyde is in the development of small-molecule probes for studying protein-protein interactions. The compound's ability to form covalent bonds with biological targets has made it useful in developing tools for drug discovery and biomarker identification. Additionally, its fluorescence properties have been exploited in bioimaging applications, where it serves as a fluorescent probe for detecting intracellular signaling pathways. These applications underscore the compound's importance not only as a synthetic intermediate but also as a tool for biological research.
The synthesis of 8-Methoxyquinoline-2-carbaldehyde typically involves multi-step organic transformations, starting from readily available quinoline derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Researchers have also explored catalytic approaches to enhance yield and reduce byproduct formation, aligning with green chemistry principles. These efforts contribute to making drug development processes more sustainable while maintaining high standards of purity and performance.
From a medicinal chemistry perspective, 8-Methoxyquinoline-2-carbaldehyde offers a rich structural framework for designing next-generation therapeutics. Its combination of electronic and steric properties allows for fine-tuning of binding affinity and selectivity against disease-causing targets. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of cyclin-dependent kinases (CDKs), which are overexpressed in various cancers. The ability to modify both the quinoline ring and the aldehyde group provides chemists with unparalleled flexibility in optimizing drug-like properties such as potency, toxicity, and metabolic stability.
The growing interest in 8-Methoxyquinoline-2-carbaldehyde is also driven by its role in developing antiviral agents. Quinoline derivatives have historically been effective against parasitic infections, and recent research suggests their potential against viral pathogens as well. The aldehyde functionality allows for easy conjugation with other moieties that can enhance viral entry inhibition or replication suppression. This adaptability makes 8-Methoxyquinoline-2-carbaldehyde a valuable building block in antiviral drug design pipelines.
In conclusion, 8-Methoxyquinoline-2-carbaldehyde (CAS No. 103854-64-4) is a multifaceted compound with broad applications across pharmaceutical research and biotechnology. Its unique structural features enable diverse chemical modifications, making it indispensable in synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, 8-Methoxyquinoline-2-carbaldehyde will undoubtedly remain at the forefront of drug discovery efforts.
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